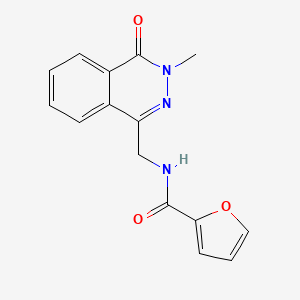

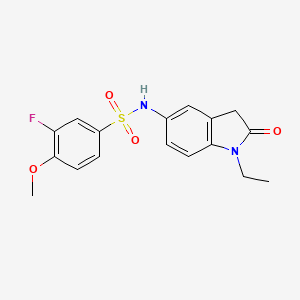

![molecular formula C13H12N4O3S B2514937 4-甲基-N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)-1,2,3-噻二唑-5-甲酰胺 CAS No. 2034351-89-6](/img/structure/B2514937.png)

4-甲基-N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide" is a complex molecule that likely contains several heterocyclic structures, including a thiadiazole ring and a furo[2,3-c]pyridine moiety. These types of structures are often found in compounds with potential pharmacological activities. The presence of multiple heteroatoms (such as nitrogen, sulfur, and oxygen) within the rings suggests that the compound could exhibit a range of chemical behaviors and possibly interact with various biological targets.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that build up the desired molecular scaffold. While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic approaches are described. For example, the synthesis of related pyridine and thiazole derivatives is reported, where key steps include cycloaddition reactions, as well as the use of sulfuryl chloride and thiourea to introduce the thiazole ring . These methods could potentially be adapted to synthesize the compound of interest by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to feature a planar furo[2,3-c]pyridine core, with the thiadiazole ring introducing additional steric and electronic properties. Stereochemical investigations of similar compounds have been conducted using NMR spectroscopy, which could be applied to determine the configuration of any stereogenic centers in the compound . The presence of multiple rings and functional groups would likely result in a complex NMR spectrum, requiring advanced techniques such as 2D NMR for full elucidation.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For instance, the carboxamide moiety could participate in amide bond formation or hydrolysis reactions. The thiadiazole ring might engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry. Intramolecular cyclization reactions, as seen with related furan derivatives, could also be relevant to the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The heterocyclic rings and the carboxamide group would contribute to the compound's polarity, solubility, and potential for hydrogen bonding. These properties would be important for its behavior in biological systems and could be predicted using computational methods or determined empirically through techniques such as HPLC . The compound's stability, melting point, and reactivity could also be assessed through experimental studies.

科学研究应用

抗菌和抗结核活性

与“4-甲基-N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)-1,2,3-噻二唑-5-甲酰胺”类似的化合物已被合成并评估了它们的抗分枝杆菌活性。例如,用恶二唑和噻二唑环取代的吡啶和吡嗪已显示出对结核分枝杆菌的活性,表明具有开发新的抗结核剂的潜力 (Gezginci, Martin, & Franzblau, 1998).

抗癌特性

对吡唑并嘧啶及其相关衍生物的研究揭示了它们作为抗癌和抗炎剂的潜力。某些合成的化合物已显示出对癌细胞系的细胞毒活性,表明它们在癌症研究和潜在治疗应用中的用途 (Rahmouni 等人,2016).

抗过敏活性

对噻唑和嘧啶家族中化合物的研究也探讨了它们的抗过敏特性。已发现某些衍生物表现出抗过敏活性,为开发新型抗过敏疗法奠定了基础 (Nohara 等人,1985).

酶抑制

噻唑-氨基哌啶杂化类似物的设计和合成导致了新型结核分枝杆菌 GyrB 抑制剂的发现,展示了该化学类别中的化合物作为酶抑制剂的潜力,在对抗结核病方面具有特定应用 (Jeankumar 等人,2013).

属性

IUPAC Name |

4-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-8-11(21-16-15-8)12(18)14-4-6-17-5-2-9-3-7-20-10(9)13(17)19/h2-3,5,7H,4,6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPWKQRVYXJGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)